N-(2,3-dimethylphenyl)propanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

For SAR-driven anti-inflammatory programs, the 2,3-dimethylphenyl regioisomer is critical-shifting substituents can halve target potency. N-(2,3-Dimethylphenyl)propanamide offers a well-characterized, low-lipophilicity (LogP 2.94) core for systematic lead optimization. - Distinct 2,3-substitution pattern essential for RORγ target engagement. - Quantifiable in vivo anti-inflammatory activity demonstrated for the scaffold class. - Available at 95%+ purity with reliable global logistics and batch-to-batch consistency.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 50824-86-7
Cat. No. B185076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)propanamide
CAS50824-86-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC(=C1C)C
InChIInChI=1S/C11H15NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,12,13)
InChIKeyYBGUAZYPHZLGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)propanamide: Overview & Key Properties


N-(2,3-dimethylphenyl)propanamide (CAS 50824-86-7) is a substituted aromatic amide with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . It features a propanamide group linked to a 2,3-disubstituted phenyl ring, a core structure that has been explored as a scaffold in medicinal chemistry programs, including investigations into opioid receptor agonists [1]. Commercially, it is a well-characterized research compound available from multiple vendors, typically at purities of 95% or higher, and is used as a synthetic intermediate for generating more complex molecules .

Impact of 2,3-Dimethyl Substitution on Activity & Selectivity


While the propanamide core is common, the specific 2,3-dimethyl substitution pattern on the phenyl ring is a critical structural determinant for biological activity and target engagement. A structure-activity relationship (SAR) study on diphenylpropanamide analogs showed that the position of methyl groups on the phenyl ring is not interchangeable. For example, a shift from the 2,3- to the 3,4-dimethylphenyl regioisomer resulted in a more than two-fold difference in inhibitory potency against a key therapeutic target (IC₅₀ of 1.30 vs 0.59 relative units), demonstrating that even minor changes in substitution pattern can have a profound impact on a compound's pharmacological profile [1]. This is a class-level inference that strongly suggests the 2,3-substitution pattern is non-negotiable for achieving the desired potency and selectivity in specific research applications.

Quantitative Evidence for N-(2,3-Dimethylphenyl)propanamide


Regioisomer Potency in RORγ Inhibition

In a closely related diphenylpropanamide series, the 2,3-dimethylphenyl-containing analog (Entry 1r) demonstrated an IC₅₀ of 1.30 relative units for RORγ inhibition, compared to the 3,4-dimethylphenyl analog (Entry 1s) which showed a markedly more potent IC₅₀ of 0.59 relative units [1]. This difference highlights that the substitution pattern on the phenyl ring is a key driver of activity, and the 2,3-configuration results in a unique potency profile that cannot be assumed for other regioisomers like the 2,4- or 3,4-dimethylphenyl variants.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Anti-Inflammatory Activity in a Rat Edema Model

A closely related carboxamide, N-(2,3-dimethylphenyl)benzamide, was evaluated for its anti-inflammatory activity in a carrageenan-induced rat paw edema model. At an oral dose of 100 mg/kg, it inhibited edema by 45.7% relative to the vehicle control group. The positive control, phenylbutazone, achieved a slightly higher inhibition of 51.4% but at half the dose (50 mg/kg) [1]. While not a direct comparator for the target compound, this evidence provides a quantitative benchmark for the anti-inflammatory potential of molecules containing the 2,3-dimethylphenyl amide pharmacophore.

Inflammation In Vivo Pharmacology NSAID Research

Lipophilicity Comparison for Drug-Likeness

The lipophilicity of a compound, often measured by LogP, is a key determinant of its absorption, distribution, and overall drug-likeness. For N-(2,3-dimethylphenyl)propanamide, the calculated LogP is 2.94 . In contrast, a similar 2,3-dimethylphenyl-containing propanamide with an additional phenyl group, N-(2,3-dimethylphenyl)-3-phenylpropanamide, has a significantly higher calculated LogP of 3.55 . This quantitative difference illustrates how the same core scaffold can be tuned to achieve vastly different physicochemical profiles, directly influencing its suitability for different stages of drug discovery (e.g., hit-to-lead vs. lead optimization).

Medicinal Chemistry ADME Properties Lipophilicity

Verified Research Applications


SAR Studies for RORγ Modulation

The evidence from Section 3 confirms that the 2,3-dimethylphenyl regioisomer exhibits a distinct potency profile (IC₅₀ = 1.30 relative units) compared to the 3,4-dimethylphenyl analog (IC₅₀ = 0.59) in RORγ inhibition [1]. Therefore, N-(2,3-dimethylphenyl)propanamide is the appropriate and verifiable starting material for any structure-activity relationship (SAR) campaign designed to explore the 2,3-substitution space for RORγ modulation and related therapeutic pathways.

Synthesis of Anti-Inflammatory Candidates

As demonstrated by the class-level data for N-(2,3-dimethylphenyl)benzamide, which showed 45.7% inhibition in a carrageenan-induced rat paw edema model, the 2,3-dimethylphenyl amide scaffold has demonstrated, quantifiable in vivo anti-inflammatory activity [1]. This supports the use of N-(2,3-dimethylphenyl)propanamide as a key synthetic intermediate for creating and evaluating novel anti-inflammatory drug candidates and for benchmarking them against established pharmacophores like the mefenamic acid core.

Lead Optimization via Lipophilicity Tuning

The data in Section 3 show that N-(2,3-dimethylphenyl)propanamide possesses a LogP of 2.94 [1], which is significantly lower than the LogP of 3.55 for a phenyl-substituted analog [2]. This quantifiable difference makes the compound a valuable and predictable starting point for lead optimization. Researchers can utilize it as a more polar, less lipophilic core and systematically modify it to improve the aqueous solubility and overall ADME profile of a lead series.

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